molecular formula C20H24O8 B5856758 diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate

diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate

Cat. No. B5856758
M. Wt: 392.4 g/mol
InChI Key: FLNKJQRWJYEJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2,2'-[(2-oxo-4-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetate, commonly known as DOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of 4-hydroxycoumarin and has a molecular formula of C24H28O10.

Scientific Research Applications

DOPA has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of DOPA is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. It has also been shown to inhibit the replication of the herpes simplex virus.
Biochemical and Physiological Effects:
DOPA has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of DOPA is its potential as a therapeutic agent for various diseases. It is also relatively easy to synthesize and has a high purity yield. However, one of the limitations of using DOPA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of DOPA. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of its potential use as a therapeutic agent for other diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of DOPA and its potential side effects.
Conclusion:
In conclusion, DOPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DOPA as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of DOPA involves the reaction of 4-hydroxycoumarin with propyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with diethyl oxalate in the presence of sodium hydride and dimethyl sulfoxide to obtain DOPA. The purity of the compound can be improved through recrystallization.

properties

IUPAC Name

ethyl 2-[5-(2-ethoxy-2-oxoethoxy)-2-oxo-4-propylchromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O8/c1-4-7-13-8-17(21)28-16-10-14(26-11-18(22)24-5-2)9-15(20(13)16)27-12-19(23)25-6-3/h8-10H,4-7,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNKJQRWJYEJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)OCC(=O)OCC)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl ((5-(2-ethoxy-2-oxoethoxy)-2-oxo-4-propyl-2H-chromen-7-YL)oxy)acetate

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